The synthesis of Ethyl 5-amino-2-morpholin-4-ylbenzoate typically involves several steps. A common method includes:
In one reported synthesis method, the reaction conditions are optimized to enhance yield and minimize by-products, often utilizing solvents like ethanol or methanol for better solubility and reactivity .
The molecular structure of Ethyl 5-amino-2-morpholin-4-ylbenzoate can be visualized as follows:
Ethyl 5-amino-2-morpholin-4-ylbenzoate can undergo various chemical reactions:
These reactions are crucial for exploring the compound's potential in drug development and organic synthesis.
The mechanism of action of Ethyl 5-amino-2-morpholin-4-ylbenzoate is primarily related to its ability to interact with biological targets:
Data on specific mechanisms remains limited, necessitating further research into its biological effects.
Relevant data indicates that careful handling is required due to potential reactivity with certain reagents .
Ethyl 5-amino-2-morpholin-4-ylbenzoate has several scientific uses:
Ethyl 5-amino-2-morpholin-4-ylbenzoate is a synthetically versatile aromatic ester characterized by the presence of both a morpholine heterocycle and a primary amino group on its benzoid core. The molecular framework combines an electron-donating morpholine moiety with the steric and electronic properties of an ortho-positioned amino group, creating a multifunctional scaffold for further chemical derivatization. Its structural features make it valuable as a synthetic intermediate in medicinal chemistry and materials science, particularly for constructing complex molecules requiring regioselective functionalization. The ethyl ester group offers a handle for hydrolysis, transesterification, or nucleophilic substitution reactions, while the morpholine ring contributes to solubility and potential biological interactions [5].
Table 1: Key Identifiers of Ethyl 5-amino-2-morpholin-4-ylbenzoate
| Property | Value |
|---|---|
| Systematic IUPAC Name | Ethyl 5-amino-2-morpholin-4-ylbenzoate |
| CAS Registry Number | 921222-10-8 |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.30 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 |
| InChI Key | WBEAESKERACLCG-UHFFFAOYSA-N |
The compound typically presents as a solid at room temperature, exhibiting moderate solubility in polar organic solvents like ethanol, methanol, acetonitrile, and dimethylformamide, but limited solubility in water or non-polar hydrocarbons [3] [5]. Its stability under standard storage conditions facilitates handling, though the presence of the aromatic amino group necessitates protection from prolonged light exposure and oxidizing agents to prevent decomposition.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8